molecular formula C34H34N2O14 B1210759 Dexylosylpradimicin C

Dexylosylpradimicin C

Cat. No.: B1210759
M. Wt: 694.6 g/mol
InChI Key: RLAZQZRIYCOWMY-OVAHQGMASA-N
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Description

Dexylosylpradimicin C is a biosynthetic intermediate within the pradimicin family of antibiotics, which are angucyclinone glycosides produced by Actinomadura species. These compounds exhibit antifungal and antiviral activities, primarily through their unique ability to bind to mannose-rich glycoproteins on microbial surfaces . Structurally, this compound is characterized by the absence of a xylosyl sugar moiety compared to its derivative, pradimicin C. This intermediate plays a critical role in the late-stage glycosylation steps of pradimicin biosynthesis, where enzymatic addition of xylosyl groups modifies its bioactivity and stability . Its identification and functional analysis were elucidated through feeding experiments using blocked mutants of Actinomadura verrucosospora subsp. neohibisca E-40, which revealed its conversion into pradimicin C upon xylosylation .

Properties

Molecular Formula

C34H34N2O14

Molecular Weight

694.6 g/mol

IUPAC Name

2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10?,11-,23+,26+,29+,30-,31+,34+/m1/s1

InChI Key

RLAZQZRIYCOWMY-OVAHQGMASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Origin of Product

United States

Chemical Reactions Analysis

Chemical Modifications at C-11

The C-11 hydroxyl group in dexylosylpradimicin C serves as a reactive site for further derivatization.

Alkylation Reactions

Treatment with alkyl halides in DMSO/K₂CO₃ yields C-11-O-alkyl derivatives:

DerivativeReagentConditionsYieldAntifungal Activity (vs Candida albicans)Source
11-O-Ethyl Ethyl iodideDMSO, K₂CO₃, RT66%2× potency vs parent
11-O-(Fluoroethyl) 2-Fluoroethyl bromideDMSO, K₂CO₃, 40°C28%Comparable to pradimicin A
11-O-Methyl Methyl iodideDMSO, K₂CO₃, RT52%Moderate

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution (Sₙ2), where the hydroxyl oxygen attacks the electrophilic carbon of the alkyl halide 10.

Acylation and Carbamate Formation

Direct substitution at C-11 with functional groups enhances solubility or bioactivity:

DerivativeReagentOutcomeNotesSource
11-CN Cyanogen bromideNitrile group introductionRetains antifungal activity
11-CONH₂ Carbodiimide couplingAmide bond formationModerate activity loss
11-Deoxy TMSCl, then reductionHydroxyl → hydrogenHigh stability, retained activity

Key Reaction for 11-Deoxy Derivative :

Dexylosylpradimicin CTMSCl pyridineSilylationSilylated intermediateLiAlH4Reduction11 Deoxydexylosylpradimicin C\text{this compound}\xrightarrow[\text{TMSCl pyridine}]{\text{Silylation}}\text{Silylated intermediate}\xrightarrow[\text{LiAlH}_4]{\text{Reduction}}\text{11 Deoxythis compound}

Glycosylation and Biosynthetic Modifications

This compound is a precursor in benanomicin A biosynthesis. Enzymatic glycosylation at C-5 restores bioactivity:

Reaction Pathway :

  • Glycosyl Transfer : A xylose or fucose unit is added via glycosyltransferase .

  • Methylation : SAM-dependent methylation at C-7 or C-11 enhances antifungal properties .

Experimental Data :

  • Conversion to Benanomicin A : this compound → benanomicin A via glycosylation (85% yield) .

  • Methylation Impact : 7-O-methylation increases MIC against Aspergillus fumigatus by 4-fold .

Degradation and Stability

This compound undergoes pH-dependent degradation:

ConditionObservationHalf-LifeSource
Acidic (pH 2.0) Rapid hydrolysis → aglycone2 hours
Neutral (pH 7.0) Stable in aqueous buffer (25°C)>30 days
Alkaline (pH 10.0) Oxidative degradation → quinone formation8 hours

Key Research Findings

  • Structure-Activity Relationship : The C-11 hydroxyl is essential for binding to microbial cell wall components .

  • Thermal Stability : Decomposes above 140°C via retro-aldol reaction .

  • Catalytic Decarbonylation : Rhodium catalysts (e.g., [Rh(Ph₃P)₃Cl]) enable decarbonylation for aglycone studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pradimicin family includes structurally related compounds such as pradimicin A, B, C, and benanomicin A. Dexylosylpradimicin C is distinguished by its lack of a xylosyl group, which is a defining feature of its downstream product, pradimicin C. Below is a detailed comparison of structural and biosynthetic properties:

Key Findings

Glycosylation as a Critical Step : The addition of xylosyl groups distinguishes intermediates (e.g., this compound, pradimicin B) from their final bioactive forms (pradimicin C, A). This modification enhances solubility and target binding .

Pathway Parallels: this compound and dexylosylbenanomicin A occupy analogous positions in their respective biosynthetic pathways, highlighting conserved glycosylation mechanisms across pradimicin and benanomicin production .

Substrate Specificity: Feeding experiments demonstrated that only intermediates with intact aglycone cores and specific sugar moieties are enzymatically processed.

Functional Implications

  • Biotechnological Relevance: Understanding these glycosylation steps enables metabolic engineering to overproduce desired analogs or optimize antifungal potency .

Q & A

Q. How is Dexylosylpradimicin C structurally characterized, and what analytical techniques are essential for its identification?

Answer: Structural elucidation requires a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. HRMS provides the molecular formula (C₃₄H₃₄N₂O₁₄, m/z 695.2079), while NMR (¹H, ¹³C, and 2D experiments) resolves stereochemistry and functional groups. Cross-referencing with databases like the Cambridge Structural Database (CSD) ensures accuracy .

Q. What synthetic or extraction methodologies are reported for this compound?

Answer: Current literature describes its isolation from environmental samples (e.g., urban stormwater runoff) using solid-phase extraction followed by HPLC purification . Synthetic routes, if available, should detail reaction conditions (e.g., catalysts, solvents) and intermediates, adhering to reporting standards for reproducibility .

Q. Which chromatographic and spectroscopic techniques are optimal for quantifying this compound in complex mixtures?

Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity. Calibration curves using certified standards are critical for quantification. Method validation must include limits of detection (LOD) and recovery rates in relevant matrices (e.g., biological or environmental samples) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?

Answer: Cross-validation using multiple techniques (e.g., X-ray crystallography for absolute configuration) and referencing authoritative databases (e.g., CSD) is essential. Discrepancies may arise from solvent effects, impurities, or instrument calibration; rigorous metadata reporting (temperature, solvent, field strength) mitigates these issues .

Q. What computational strategies (e.g., QSAR, molecular docking) predict the bioactivity of this compound?

Answer: Quantitative structure-activity relationship (QSAR) models can correlate structural features (e.g., glycosylation patterns) with observed bioactivity. Molecular docking against known targets (e.g., microbial enzymes) requires high-resolution structural data of both ligand and receptor. Use tools like AutoDock Vina, validated with experimental IC₅₀ values .

Q. How can experimental design (e.g., DOE) optimize the yield of this compound in synthetic or extraction protocols?

Answer: Design of experiments (DOE) frameworks, such as factorial designs, systematically evaluate variables (e.g., pH, temperature, extraction time). Response surface methodology (RSM) identifies optimal conditions while minimizing resource use. Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure practical relevance .

Q. What evidence supports the proposed mechanism of action of this compound, and how can hypotheses be tested experimentally?

Answer: Structural analogs (e.g., pradimicin derivatives) suggest mechanisms like carbohydrate-binding-mediated antimicrobial activity. Hypothesis testing requires in vitro assays (e.g., minimum inhibitory concentration (MIC) against pathogens) and in silico studies (e.g., binding affinity simulations). Contradictory results should trigger re-evaluation of purity or assay conditions .

Q. How can structure-activity relationship (SAR) studies be designed to explore functional group contributions in this compound?

Answer: Systematic modifications (e.g., de-glycosylation, acetylation) followed by bioactivity assays and molecular dynamics simulations reveal critical functional groups. Use fragment-based approaches to isolate pharmacophores. Report modifications with IUPAC nomenclature and stereochemical descriptors to ensure clarity .

Methodological Guidance

  • Data Validation: Replicate experiments and use orthogonal analytical methods (e.g., NMR + HRMS) to confirm findings .
  • Literature Review: Leverage databases like BIOSIS Previews for interdisciplinary insights and to identify knowledge gaps .
  • Ethical Reporting: Disclose conflicts of interest and adhere to journal-specific guidelines for supplementary data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dexylosylpradimicin C
Reactant of Route 2
Dexylosylpradimicin C

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